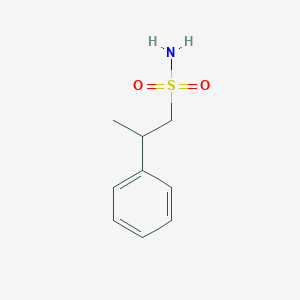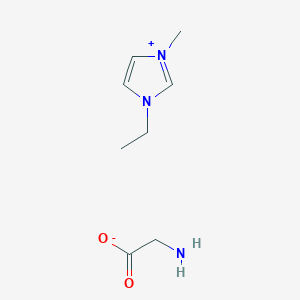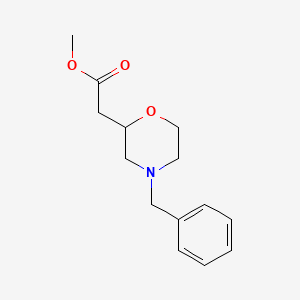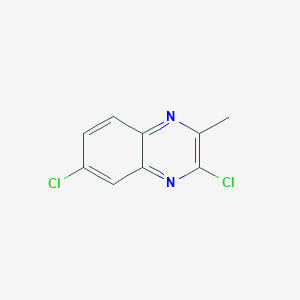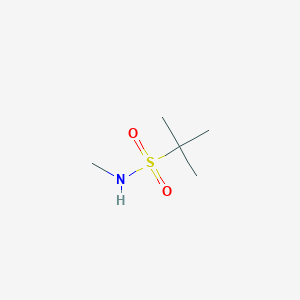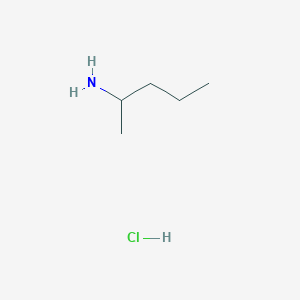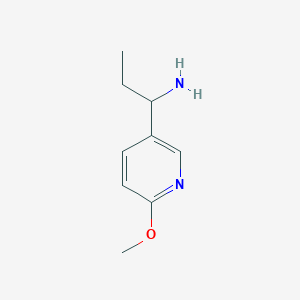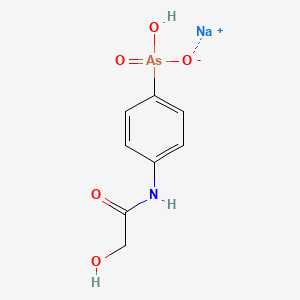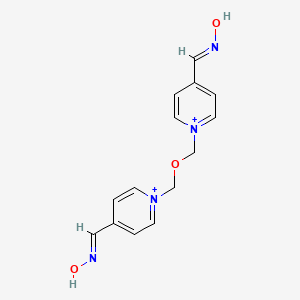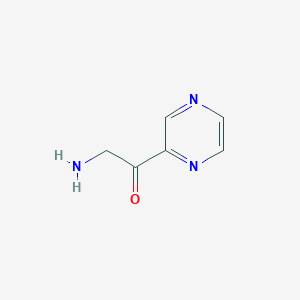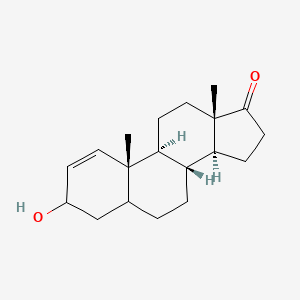
1-Androstene-3b-ol,17-one
Overview
Description
“1-Androstene-3b-ol,17-one” is a synthetic steroid that is commonly used in scientific research. It is a derivative of testosterone and is known for its anabolic properties. This compound is often used in studies related to muscle growth, performance enhancement, and other related areas. It is also known as 1-andro, 1-dehydroepiandrosterone, 1-DHEA, δ1-epiandrosterone, or 5α-androst-1-en-3β-ol-17-one .
Molecular Structure Analysis
The molecular formula of “this compound” is C19H28O2 . The molar mass is 288.431 g·mol −1 . The exact mass is 288.208930132 .
Chemical Reactions Analysis
“this compound” is an androgen prohormone of 1-testosterone (dihydroboldenone), 1-androstenedione, and other 1-dehydrogenated androstanes . After it is taken, the body changes it into other chemicals called hormones. Some of these hormones are very similar to testosterone .
Physical And Chemical Properties Analysis
“this compound” appears as a white crystalline powder . It has a molecular weight of 288.4, XLogP3 of 3.7, Hydrogen Bond Donor Count of 1, and Hydrogen Bond Acceptor Count of 2 .
Mechanism of Action
The mechanism of action of “1-Androstene-3b-ol,17-one” is similar to that of testosterone. It binds to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. This compound also has a mild androgenic effect, which can lead to an increase in strength and performance.
Safety and Hazards
Future Directions
Prohormones like “1-Androstene-3b-ol,17-one” have been a staple in the fitness and bodybuilding community since 1996 . Over the years, these compounds have undergone significant transformations, especially in light of the regulatory landscape introduced in 2004 . The laws implemented then were designed to ensure prohormones’ safety, efficacy, and legality . This marked a turning point, leading to a new generation of prohormones that aim to deliver results with fewer associated risks and side effects . It remains crucial for users to be well-informed about the specific prohormones they choose, ensuring they align with their fitness goals and are cycled correctly .
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12?,13?,14-,15-,16-,18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMROBVXGSLPAY-OFLQVFCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(C=CC(C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




